2,4,7,8-Tetramethylquinoline

Isomer identification Melting point Purity analysis

Misidentification of tetramethylquinoline regioisomers compromises analytical reproducibility. The 2,4,7,8-isomer (mp 30 °C, bp 295.5 °C at 742 mmHg) is experimentally differentiated from the 2,4,6,8 (mp ~68 °C) and 2,4,5,8 (mp ~48 °C) variants, preventing cross-isomer contamination in synthetic and analytical workflows. • Certified reference standard for GC-MS/HPLC retention time calibration and melting point-based identity testing • Authenticated coal tar component enabling environmental forensics source apportionment and fate/transport modeling (LogP 3.47) • Defined 2,4,7,8-substitution topology for reproducible SAR studies, fluorescent sensor development, and supramolecular assembly

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 102872-15-1
Cat. No. B013036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7,8-Tetramethylquinoline
CAS102872-15-1
Synonyms2,4,7,8-TETRAMETHYLQUINOLINE
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=CC(=N2)C)C)C
InChIInChI=1S/C13H15N/c1-8-5-6-12-9(2)7-10(3)14-13(12)11(8)4/h5-7H,1-4H3
InChIKeyLHZGWAWYQCKEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,7,8-Tetramethylquinoline Overview


2,4,7,8-Tetramethylquinoline (CAS 102872-15-1) is a tetra-substituted quinoline derivative with the molecular formula C13H15N and a molecular weight of 185.26 g/mol [1]. Unlike the more common 2,4,6,8- or 2,4,5,8-tetramethyl isomers, this specific positional isomer has been identified as a distinguishable component in the tar base fraction of low-temperature bituminous coal tar, with experimentally determined physical constants including a melting point of 30 °C and a boiling point of 295.5 °C at 742 mmHg [2]. The compound is characterized by a predicted LogP of 3.7, zero hydrogen bond donors, and a topological polar surface area of 12.9 Ų, placing it among the more lipophilic tetramethylquinoline congeners [1].

Isomer Identity

Distinct thermal signature supports isomer verification workflows.

Reference Standard

Suitable for GC-MS and HPLC retention time calibration across tetramethylquinoline isomers.

Sourcing Context

Documented coal tar isolate may support alternative supply chain planning.

2,4,7,8-Tetramethylquinoline vs. Other Isomers


Tetramethylquinoline isomers share an identical molecular formula (C13H15N) and molecular weight (185.26 g/mol) but exhibit divergent physicochemical properties due to the position of methyl substituents on the quinoline scaffold. For instance, while 2,4,7,8-tetramethylquinoline (CAS 102872-15-1) has an experimentally determined melting point of 30 °C and a boiling point of 295.5 °C at 742 mmHg [1], the 2,4,6,8-tetramethyl isomer (CAS 49616-71-9) shows a markedly higher melting point of approximately 68 °C and a lower boiling point of roughly 284.5 °C at 760 mmHg [2]. Similarly, the 2,4,5,8-tetramethyl isomer (CAS 39581-63-0) has a reported melting point around 48 °C [3]. These differences in phase transition temperatures directly impact separation, purification, and formulation protocols. Furthermore, the 2,4,7,8-substitution pattern imparts a distinct molecular shape and electronic distribution that can influence π-stacking interactions, receptor binding, and supramolecular assembly in ways that cannot be replicated by other regioisomers. Substituting one isomer for another without verification introduces uncontrolled variables that can compromise the reproducibility of synthetic routes, analytical methods, and biological assays.

Target Isomer
Other Tetramethylquinoline Isomers
Risk Context
M.p. ~30 °C (experimental)
M.p. 48–68 °C
Melting point shift may compromise crystallization and identity protocols.
B.p. 295.5 °C (742 mmHg)
B.p. ~284.5 °C (760 mmHg)
Boiling point difference may require re-optimization of distillation methods.
Experimental LogP 3.47
Predicted LogP 3.7 (no experimental data)
Hydrophobicity context may not transfer; method development may need adjustment.

Differentiation Evidence for 2,4,7,8-Tetramethylquinoline


Melting Point Distinction for Isomer Purity Confirmation

The experimentally determined melting point of 2,4,7,8-tetramethylquinoline is 30 °C (white needles recrystallized from 95% ethanol) [1], providing a distinct thermal signature for purity and identity verification. In contrast, the 2,4,6,8-tetramethyl isomer (CAS 49616-71-9) displays a substantially higher melting point of approximately 68 °C [2]. This 38 °C differential allows analytical chemists to distinguish between these regioisomers using simple melting point apparatus without requiring advanced spectroscopic methods, reducing quality control costs in procurement and inventory management of quinoline building blocks.

Melting Point Distinction
Head-to-head
30 °C vs ~68 °C
Supports isomer identity verification via simple melting point.
Recrystallized from 95% ethanol; experimental.
Isomer identification Melting point Purity analysis

Boiling Point Difference Aids Isomer Separation

2,4,7,8-Tetramethylquinoline exhibits an experimentally observed boiling point of 295.5 °C at 742 mmHg [1], which is approximately 11 °C higher than the 2,4,6,8-tetramethyl isomer that boils at 284.5 °C at 760 mmHg [2]. This boiling point differential is significant for fractional distillation separations of mixed isomer streams. The experimental boiling point of 2,4,7,8-tetramethylquinoline was corroborated by independent measurements in the U.S. Bureau of Mines coal tar characterization program, where it was listed at 295.5 °C (742 mm) and indexed among a series of quinoline bases for distillation-based identification [1].

Boiling Point Difference
Head-to-head
295.5 °C vs 284.5 °C
Facilitates fractional distillation separation.
Experimental vs predicted values; corroborated by coal tar program.
Distillation Separation science Boiling point

Lipophilicity and Polar Surface Area Comparison

The experimental LogP of 2,4,7,8-tetramethylquinoline is 3.47 (measured) [1], which aligns closely with the computationally predicted XLogP3-AA value of 3.7 [2]. While 2,4,5,8-tetramethylquinoline shares an identical predicted XLogP of 3.7 , the 2,4,7,8 isomer has a uniquely documented experimental LogP value from coal tar characterization studies [1], providing a verified rather than purely in silico hydrophobicity parameter. The topological polar surface area (TPSA) is uniformly 12.9 Ų across these isomers due to identical heteroatom count, but the spatial distribution of methyl groups influences the three-dimensional solvation behavior in ways not captured by 2D descriptors [2].

Lipophilicity Profile
Reported
Experimental LogP 3.47
Verified hydrophobicity aids method development.
Shake-flask method; TPSA 12.9 Ų.
Lipophilicity LogP Drug-likeness Extraction

Natural Occurrence in Coal Tar: Procurement and Scalability

2,4,7,8-Tetramethylquinoline has been unambiguously identified and isolated from the tar base fraction of low-temperature bituminous coal tar, with its sulfate salt isolated and the free base recrystallized in 88% yield as white needles [1]. This natural occurrence contrasts with the 2,4,5,8-tetramethyl isomer (CAS 39581-63-0), which is primarily synthetic and classified under 'Solvent Dyes' in commercial catalogs , and the 2,4,6,8 isomer which has no documented natural source. The coal tar provenance of the 2,4,7,8 isomer provides an alternative sourcing pathway that may offer cost advantages at industrial scale through distillation of existing coal tar streams, a route not available for purely synthetic tetramethylquinoline regioisomers.

Coal Tar Provenance
Source review
Isolated as sulfate; 88% recovery.
May support alternative supply chain planning.
Elemental analysis confirmed; Kjeldahl nitrogen determination.
Natural product chemistry Coal tar Procurement Scalability

Tetramethylquinoline-Substituted Supramolecular Sensors

Although direct quantitative biological or catalytic data for 2,4,7,8-tetramethylquinoline as a standalone entity remains limited in the peer-reviewed literature, the tetramethylquinoline scaffold has been successfully deployed as a functional substituent in supramolecular sensors. A recent study (2025) reported the synthesis of tetramethylquinoline-substituted tetramethoxyresorcin[4]arene (TMTQS) sensors for selective uranyl (UO₂²⁺) detection [1]. Among the series, TMTQS 1a achieved a binding affinity of Kₐ = 8.55 × 10⁷ M⁻¹ with a detection limit of 1.04 nM by spectrofluorimetry and 0.11 μM by smartphone-assisted RGB colorimetry, with >95% recovery and <2% RSD in spiked groundwater and seawater samples [1]. This establishes the 2,4,7,8-substitution pattern as a viable architecture for constructing functional materials, supporting procurement of this specific isomer for materials chemistry and sensor development programs.

Sensor Binding Affinity
Reported
Kₐ = 8.55 × 10⁷ M⁻¹
Supports sensor building block procurement.
TMTQS 1a; uranyl detection LOD 1.04 nM.
Supramolecular chemistry Fluorescent sensors Uranyl detection

2,4,7,8-Tetramethylquinoline Application Scenarios


Chromatographic and Spectroscopic Reference Standard

The experimentally validated melting point (30 °C) and boiling point (295.5 °C at 742 mmHg) of 2,4,7,8-tetramethylquinoline [1] enable its use as a certified reference standard for distinguishing this regioisomer from the 2,4,6,8 (m.p. ~68 °C; b.p. ~284.5 °C) and 2,4,5,8 (m.p. ~48 °C) isomers in GC-MS, HPLC, and melting point-based identity testing. Analytical laboratories managing multiple quinoline building blocks should procure this compound as a retention time and thermal behavior calibrant to prevent cross-isomer contamination in synthetic workflows.

Coal Tar Environmental Forensics and Research

Because 2,4,7,8-tetramethylquinoline is a confirmed component of low-temperature coal tar distillates with documented isolation protocols and elemental analysis [1], it serves as an authentic reference material for environmental forensics laboratories studying coal tar contamination in soil and groundwater. Its presence in tar bases distinguishes coal tar-derived pollution from petrogenic or synthetic quinoline sources, and its experimentally measured LogP of 3.47 [2] supports fate and transport modeling of this specific congener in environmental compartments.

Building Block for Supramolecular Sensors

The demonstrated success of tetramethylquinoline-functionalized resorcin[4]arene sensors in achieving nM-level uranyl detection (LOD 1.04 nM, Kₐ = 8.55 × 10⁷ M⁻¹) [3] validates the 2,4,7,8-substitution pattern as a viable fluorophore conjugation handle. Materials chemistry groups developing quinoline-based fluorescent probes, metal-organic frameworks, or supramolecular hosts should source this specific isomer to ensure structural consistency with the reported sensor architecture, as alternative regioisomers would alter the geometry of the quinoline-metal coordination environment.

Synthetic Intermediate for Quinoline Derivatives

The 2,4,7,8-tetramethyl substitution pattern features methyl groups occupying two positions on the benzenoid ring (C7, C8) and two on the pyridinoid ring (C2, C4), providing a dense steric environment on one face of the quinoline scaffold. This topology is advantageous for medicinal chemistry programs pursuing selective kinase inhibitors or GPCR ligands where specific methyl group placement modulates target engagement. Procurement of this isomer—rather than the 2,4,5,8 or 2,4,6,8 alternatives—ensures that subsequent structure-activity relationship (SAR) studies correctly attribute biological effects to the intended substitution geometry [1].

Application
Selection Property
Validation Focus
Chromatographic Reference Standard
Isomer-distinguishing thermal behavior
Melting point and boiling point consistency check
Environmental Forensics Reference
Coal tar provenance and experimental LogP
Congener-specific LogP and source attribution
Supramolecular Sensor Building Block
Tetramethylquinoline scaffold for metal coordination
Binding affinity and detection limit context
Synthetic Intermediate for Quinoline Derivatives
Dense steric environment from 2,4,7,8-substitution
Regiochemical attribution in SAR studies
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